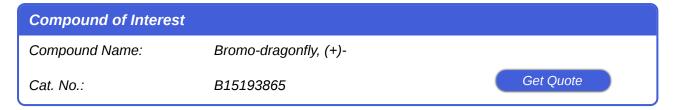


Application Notes and Protocols: Radiolabeling and Receptor Binding Assays of (+)-Bromodragonfly

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Bromo-dragonfly is a potent and long-acting psychedelic phenethylamine that exhibits high affinity for serotonin 5-HT2A and 5-HT2C receptors.[1] Its high affinity and agonist activity make it a valuable research tool for investigating the structure and function of these receptors, which are implicated in various neurological and psychiatric disorders. This document provides detailed application notes and proposed protocols for the radiolabeling of (+)-Bromo-dragonfly and its use in receptor binding assays. The R-(-)-bromo-DragonFLY is the more active stereoisomer.[2]

Quantitative Data Summary

The following table summarizes the known binding affinities of non-radiolabeled (+)-Bromodragonfly for human serotonin receptors. This data highlights the compound's high affinity and selectivity, making it a suitable candidate for radiolabeling to create a high-affinity agonist radioligand.



Receptor	Ligand	Ki (nM)	Assay Type	Reference
5-HT2A	(+)-Bromo- dragonfly	0.04	Competition Binding	[1]
5-HT2C	(+)-Bromo- dragonfly	0.02	Competition Binding	[1]
5-HT2B	(+)-Bromo- dragonfly	0.19	Competition Binding	[1]

Proposed Radiolabeling of (+)-Bromo-dragonfly

While a specific published protocol for the direct radiolabeling of (+)-Bromo-dragonfly is not readily available, a viable approach is the synthesis of a tritiated version, [[3H]-(+)-Bromo-dragonfly, by adapting established synthetic routes for the parent compound and its deuterated analogs.[3][4] The proposed method involves the reduction of a suitable precursor with tritium gas.

Proposed Synthesis of [[3H]-(+)-Bromo-dragonfly

This proposed protocol is based on the known synthesis of deuterated Bromo-dragonfly, where deuterium is introduced via a reduction step.[3] A similar strategy can be employed using tritium gas.

Precursor Synthesis: The synthesis of the immediate precursor to (+)-Bromo-dragonfly would follow established chemical routes.[5][6][7] A key intermediate would be a compound containing a group that can be readily reduced, such as a ketone or a double bond in the ethylamine side chain, introduced at a late stage of the synthesis to maximize the incorporation of the radiolabel.

Tritiation Reaction:

- Catalyst Preparation: A suitable catalyst, such as Palladium on carbon (Pd/C), is placed in a reaction vessel.
- Precursor Addition: The non-radiolabeled precursor of (+)-Bromo-dragonfly is dissolved in an appropriate solvent (e.g., ethanol, ethyl acetate) and added to the reaction vessel.



- Tritiation: The reaction vessel is connected to a tritium manifold. The atmosphere is evacuated and replaced with tritium gas (3H2) to the desired pressure.
- Reaction: The reaction mixture is stirred at room temperature until the theoretical amount of tritium gas has been consumed.
- Work-up: The catalyst is removed by filtration, and the solvent is evaporated.
- Purification: The crude [[3H]-(+)-Bromo-dragonfly is purified using High-Performance Liquid Chromatography (HPLC) to achieve high radiochemical purity.
- Specific Activity Determination: The specific activity (Ci/mmol) of the final product is determined by measuring the radioactivity and the mass of the compound.

Experimental Protocols: Receptor Binding Assays

These protocols are based on established methods for 5-HT2A receptor binding assays using other agonist radioligands and can be adapted for [[3H]-(+)-Bromo-dragonfly.[2][8][9][10]

Membrane Preparation

- Source: Tissues or cells expressing the target receptor (e.g., rat frontal cortex, HEK293 cells stably expressing human 5-HT2A receptors) are used.
- Homogenization: The tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.
- Centrifugation: The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the membranes.
- Washing: The membrane pellet is washed by resuspension in fresh buffer and recentrifugation to remove endogenous neurotransmitters and other interfering substances.
- Storage: The final membrane pellet is resuspended in buffer, and the protein concentration is determined (e.g., by Bradford assay). Aliquots of the membrane preparation are stored at -80°C.



Saturation Binding Assay

This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of the radioligand.

- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.5 mM EDTA.
- Incubation Mixture:
 - Varying concentrations of [[3H]-(+)-Bromo-dragonfly (e.g., 0.01 5 nM).
 - Membrane preparation (e.g., 50-100 μg of protein).
 - Assay buffer to a final volume of 250 μL.
- Nonspecific Binding: Determined in a parallel set of tubes containing a high concentration of a competing non-radiolabeled ligand (e.g., 10 μM ketanserin or 1 μM unlabeled (+)-Bromodragonfly).
- Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
- Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
- Washing: The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.
- Radioactivity Measurement: The filters are placed in scintillation vials with a suitable scintillation cocktail, and the radioactivity is counted in a liquid scintillation counter.
- Data Analysis: Specific binding is calculated by subtracting nonspecific binding from total binding. The Kd and Bmax values are determined by non-linear regression analysis of the saturation isotherm (specific binding vs. radioligand concentration).

Competition Binding Assay

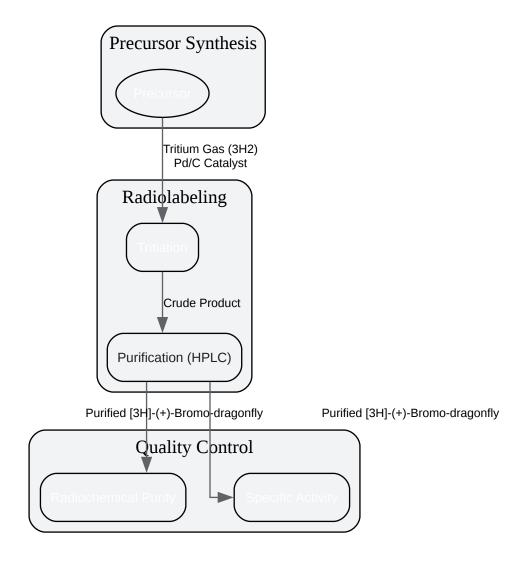
This assay is used to determine the affinity (Ki) of a non-radiolabeled test compound for the receptor.



- Assay Buffer: Same as for the saturation binding assay.
- Incubation Mixture:
 - A single concentration of [[3H]-(+)-Bromo-dragonfly, typically at or near its Kd value.
 - Varying concentrations of the non-radiolabeled test compound.
 - Membrane preparation (e.g., 50-100 μg of protein).
 - Assay buffer to a final volume of 250 μL.
- Nonspecific Binding: Determined in the presence of a high concentration of a competing ligand.
- Incubation and Termination: Same as for the saturation binding assay.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Visualizations Proposed Radiolabeling Workflow



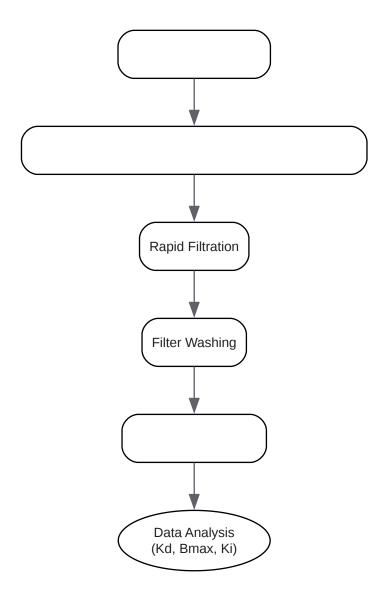


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Caption: Proposed workflow for the synthesis and quality control of [[3H]-(+)-Bromo-dragonfly.

Receptor Binding Assay Workflow



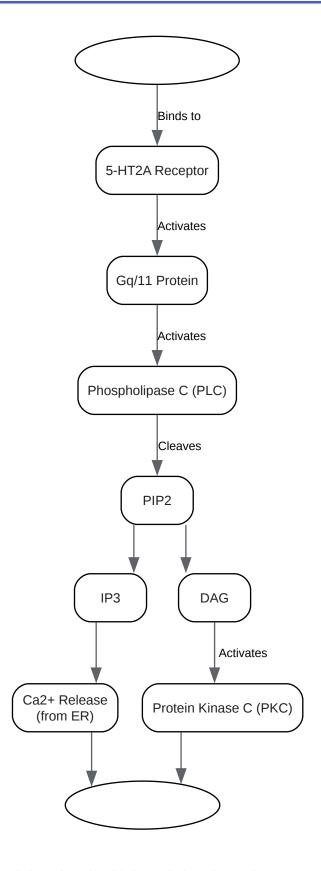


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Caption: General workflow for receptor binding assays using radiolabeled (+)-Bromo-dragonfly.

5-HT2A Receptor Signaling Pathway





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Caption: The canonical Gq/11 signaling pathway activated by 5-HT2A receptor agonists.[11] agonists. [cite: 3]

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